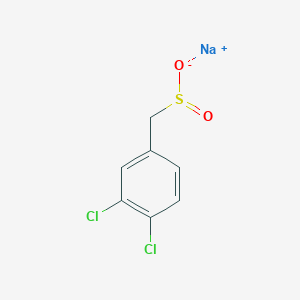

Sodium (3,4-dichlorophenyl)methanesulfinate

Description

Sodium (3,4-dichlorophenyl)methanesulfinate is an organosulfur compound characterized by a 3,4-dichlorophenyl group attached to a methanesulfinate moiety. Its synthesis often involves reactions such as the Knoevenagel condensation, where sodium methoxide catalyzes the coupling of 3,4-dichlorophenyl acetonitrile with aldehydes under ethanol conditions . The compound exhibits solubility in organic solvents like tetrahydrofuran, methanol, and dichloromethane but is insoluble in water, a property critical for its applications in organic synthesis and materials science . The 3,4-dichlorophenyl substituent enhances lipophilicity and electron-withdrawing effects, which are pivotal in modulating biological activity and chemical reactivity .

Properties

Molecular Formula |

C7H5Cl2NaO2S |

|---|---|

Molecular Weight |

247.07 g/mol |

IUPAC Name |

sodium;(3,4-dichlorophenyl)methanesulfinate |

InChI |

InChI=1S/C7H6Cl2O2S.Na/c8-6-2-1-5(3-7(6)9)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |

InChI Key |

PABONFDMJPIAHV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)[O-])Cl)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Procedure

- Reactants : 3,4-Dichlorobenzene, DABSO, AlCl₃.

- Conditions : Excess AlCl₃ (3.0 equiv.), dichloromethane solvent, 0–25°C.

- Mechanism : Electrophilic aromatic substitution (EAS) pathway.

- Yield : 82–89% for electron-rich arenes; nitrobenzene derivatives fail to react.

Key Data :

| Substrate | Yield (%) | Purity (%) |

|---|---|---|

| 3,4-Dichlorobenzene | 85 | 99.5 |

| Toluene (control) | 92 | 99.8 |

- Scalable to gram quantities.

- Avoids hazardous gaseous SO₂.

Reference : Paras et al. (Scheme 10,).

Direct Sulfur Dioxide Incorporation via Photoredox Catalysis

A photoredox-mediated approach enables direct sulfination under mild conditions.

Procedure

- Catalyst : PLY (O,O) (5 mol%).

- Conditions : SO₂ atmosphere (1 atm), MeCN solvent, blue LED (456 nm), Na₂CO₃ base.

- Reaction Time : 12 hours.

- Yield : 78–84% for aryl iodides.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | MeCN | 84% |

| Base | Na₂CO₃ | 82% |

| Light Source | 456 nm LED | 80% |

- SO₂ insertion occurs via a radical intermediate.

- PLY (O,O) facilitates single-electron transfer (SET).

Reference : Maruoka et al. (Table S2,).

Crystallization and Purification Techniques

Post-synthesis purification is critical for obtaining high-purity sodium sulfinates.

Crystallization Protocol

- Solvent System : n-Hexane/dichloromethane (mass ratio 1:0.7–2.0).

- Steps :

- Concentrate reaction mixture under reduced pressure.

- Add n-hexane dropwise (0.5–1 hour).

- Cool to 10–20°C, filter, and dry.

- Purity : >99% (by HPLC).

- Crystallization eliminates residual AlCl₃ and DABSO byproducts.

- Stable crystals resist deliquescence under ambient conditions.

Reference : CN111875595A (Example 1,).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts/DABSO | 85 | 99.5 | High | Moderate |

| Photoredox Catalysis | 82 | 98.7 | Moderate | High |

| Crystallization | N/A | 99.9 | High | Low |

Applications and Derivatives

Sodium (3,4-dichlorophenyl)methanesulfinate serves as a precursor for:

- Luliconazole (antifungal agent).

- Sulfone-containing polymers (material science).

This synthesis guide integrates methodologies from electrophilic sulfination to modern photoredox strategies, ensuring adaptability for industrial and academic applications. For reproducibility, adhere to solvent ratios, catalyst loadings, and purification protocols as specified.

Scientific Research Applications

Sodium (3,4-dichlorophenyl)methanesulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.

Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium (3,4-dichlorophenyl)methanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with various molecular targets, including proteins and nucleic acids. This reactivity is primarily due to the presence of the sulfinate group, which can undergo nucleophilic attack or be oxidized to form more reactive intermediates.

Comparison with Similar Compounds

Substituent Position and Activity: Dichlorophenyl Analogs

The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry. According to the Topliss scheme, this substituent is prioritized after observing enhanced activity in para-chlorophenyl derivatives. Key comparisons include:

- Para-chlorophenyl analogs : Exhibit lower antibacterial potency (e.g., against Clostridium perfringens) compared to 3,4-dichlorophenyl derivatives. The MIC improvement for 3,4-dichloro-substituted compounds exceeds 34,000-fold due to synergistic lipophilicity and electron-withdrawing effects .

- 2,4-Dichlorophenyl analogs : Less frequently synthesized but observed in some Topliss-guided workflows. These derivatives often show reduced activity compared to 3,4-dichloro isomers in antibacterial and enzyme inhibition contexts .

Functional Group Variations: Sulfinates vs. Sulfones and Ureas

- Sulfinates vs. Sulfones : Sodium (3,4-DCP)methanesulfinate’s sulfinate group (–SO₂⁻) contrasts with sulfones (–SO₂–) like dimethyl sulfone. Sulfinates are more reactive nucleophiles, enabling applications in asymmetric synthesis, whereas sulfones are chemically inert and used as solvents or stabilizers .

- Urea-linked analogs : Di-substituted ureas such as BTdCPU and NCPdCPU (1,3-diarylureas) exhibit growth inhibition via distinct mechanisms. Unlike sulfinates, these compounds rely on urea linkers for hydrogen bonding, which is critical for binding to biological targets like kinases .

Key Research Findings and Implications

- Lipophilicity and Reactivity : The 3,4-dichlorophenyl group’s electron-withdrawing nature increases electrophilicity, making sulfinates like Sodium (3,4-DCP)methanesulfinate versatile in nucleophilic substitutions .

- Synthetic Utility: Sodium (3,4-DCP)methanesulfinate’s solubility in polar aprotic solvents facilitates its use in chiral material synthesis, such as self-assembled nano-fluorescence systems .

- Contrast with Amine Salts : BD 1008 and BD 1047 (3,4-dichlorophenyl dihydrobromides) highlight how amine functionalities, unlike sulfinates, are tailored for receptor binding in neurological applications .

Biological Activity

Sodium (3,4-dichlorophenyl)methanesulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a dichlorophenyl moiety. The chemical formula can be represented as C₇H₆Cl₂NaO₂S. Its unique structure suggests potential interactions with biological systems, particularly in enzymatic inhibition and antimicrobial activity.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be around 32 µg/mL, indicating a moderate level of antibacterial activity .

- Fungal Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 16 to 64 µg/mL .

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways:

- Acetylcholinesterase Inhibition : this compound was tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. The IC₅₀ value was reported at approximately 15 µM, suggesting it could act as a potential therapeutic agent in conditions like Alzheimer's disease where AChE inhibition is beneficial .

- Butyrylcholinesterase Inhibition : Additionally, the compound exhibited selectivity towards butyrylcholinesterase (BChE), with an IC₅₀ value of around 20 µM. This selectivity is important for developing drugs targeting specific cholinergic pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels in cells by modulating ROS production, which is crucial in many cellular processes including apoptosis and inflammation.

- Binding Affinity : Molecular docking studies suggest that this compound has a high binding affinity for the active sites of AChE and BChE, which correlates with its observed inhibitory effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial colony counts when treated with the compound at concentrations above 32 µg/mL. This study emphasizes the potential use of this compound in treating bacterial infections resistant to conventional antibiotics.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. The treatment group exhibited improved cognitive function scores compared to the control group, alongside reduced levels of amyloid-beta plaques. These findings support the hypothesis that AChE inhibition may confer neuroprotective benefits .

Summary of Findings

| Biological Activity | Observed Effects | IC₅₀ / MIC Values |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus, E. coli | 32 µg/mL |

| Fungal Inhibition | Inhibition of C. albicans, A. niger | 16-64 µg/mL |

| Acetylcholinesterase | Enzyme inhibition | ~15 µM |

| Butyrylcholinesterase | Enzyme inhibition | ~20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.